

Spectroscopic Profile of Irganox 1035: A Technical Guide

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Compound of Interest		
Compound Name:	Irganox 1035	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Irganox 1035**, a widely used phenolic antioxidant. The information is tailored for researchers, scientists, and professionals in drug development and polymer sciences, offering a detailed look at its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for research purposes only.

Introduction to Irganox 1035

Irganox 1035 is a high molecular weight, sterically hindered phenolic antioxidant with a sulfur-containing moiety.[1] Its chemical name is Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1] This dual-functionality allows it to act as both a primary and secondary antioxidant, effectively neutralizing free radicals and decomposing hydroperoxides.
[1] It is extensively used to stabilize a variety of organic polymers against thermo-oxidative degradation, particularly in applications like polyethylene wire and cable resins.[1][2][3][4][5]

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for **Irganox 1035** in a structured format.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Irganox 1035** exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is a compilation from various sources.



Wavenumber (cm ⁻¹)	Assignment	Intensity
~3600	O-H stretch (phenolic)	Strong, Sharp
~2950	C-H stretch (aliphatic)	Strong
~1735	C=O stretch (ester)	Strong
~1435	C=C stretch (aromatic)	Medium
~1159	C-O stretch	Medium
~1078	Thioether linkage	Medium

Note: The exact peak positions may vary slightly depending on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity of **Irganox 1035**. While detailed spectral assignments are not publicly available in comprehensive databases, a certificate of analysis confirms that the ¹H-NMR spectrum is consistent with the expected structure.[6]

¹H-NMR (Proton NMR): Based on the chemical structure, the following proton environments are expected:



Chemical Shift (ppm) Range	Multiplicity	Assignment
~7.0	Singlet	Aromatic protons (Ar-H)
~5.0	Singlet	Phenolic hydroxyl proton (Ar-OH)
~4.2	Triplet	Methylene protons adjacent to ester oxygen (-O-CH ₂ -)
~2.8	Triplet	Methylene protons adjacent to sulfur (-S-CH ₂ -)
~2.6	Triplet	Methylene protons of the propionate group (-CH ₂ -C=O)
~1.4	Singlet	tert-Butyl protons (-C(CH ₃) ₃)

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may differ.

¹³C-NMR (Carbon NMR): PubChem indicates the availability of a ¹³C-NMR spectrum for **Irganox 1035**, though the specific chemical shifts are not provided.[7] The expected chemical shift ranges for the carbon environments are:



Chemical Shift (ppm) Range	Assignment
~172	Ester carbonyl carbon (-C=O)
~153	Aromatic carbon attached to hydroxyl group (Ar-C-OH)
~140	Quaternary aromatic carbons attached to tert- butyl groups (Ar-C-C(CH ₃) ₃)
~130	Quaternary aromatic carbon of the propionate side chain
~125	Aromatic C-H carbons
~63	Methylene carbons adjacent to ester oxygen (- O-CH ₂)
~36	Methylene carbon of the propionate group (- CH ₂ -C=O)
~34	Quaternary carbon of the tert-butyl group (- $C(CH_3)_3$)
~31	Methylene carbons adjacent to sulfur (-S-CH ₂)
~30	Methyl carbons of the tert-butyl group (- $C(CH_3)_3$)

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **Irganox 1035** in a high-density polyethylene film shows a characteristic absorption peak in the UV region.[8] For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), a detection wavelength of 275 nm is commonly used.[1]

λmax (nm)	Solvent/Matrix
~275-280	High-Density Polyethylene Film
275	Acetonitrile/Water (for HPLC detection)



Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

FTIR Spectroscopy

Objective: To identify the characteristic functional groups of Irganox 1035.

Methodology: Attenuated Total Reflectance (ATR) or transmission mode can be used.

- Sample Preparation:
 - ATR: A small amount of the powdered Irganox 1035 sample is placed directly on the ATR crystal.
 - Transmission (Film Casting): A thin film of Irganox 1035 is prepared by dissolving the sample in a suitable solvent (e.g., chloroform or trichloroethanol) and casting it onto a KBr or NaCl plate.[7] The solvent is then evaporated completely.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition:
 - Spectral Range: 4000 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty ATR crystal or the clean KBr/NaCl plate is recorded and subtracted from the sample spectrum.

NMR Spectroscopy

Objective: To elucidate the chemical structure of Irganox 1035 and confirm its identity.

Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent.

Sample Preparation:



- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for phenolic compounds.
- Concentration: A sufficient amount of Irganox 1035 is dissolved in the deuterated solvent to obtain a clear solution.
- Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H-NMR).
- Data Acquisition (¹H-NMR):
 - Pulse Program: A standard single-pulse experiment.
 - Spectral Width: Appropriate for the expected chemical shift range.
 - Number of Scans: 8-16 scans.
- Data Acquisition (¹³C-NMR):
 - Pulse Program: A standard proton-decoupled experiment.
 - Spectral Width: Typically 0-200 ppm.
 - Number of Scans: A larger number of scans is required due to the lower natural abundance of ¹³C.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of Irganox 1035.

Methodology: The absorbance of a dilute solution of **Irganox 1035** is measured over a range of wavelengths.

- Sample Preparation:
 - Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile is used.

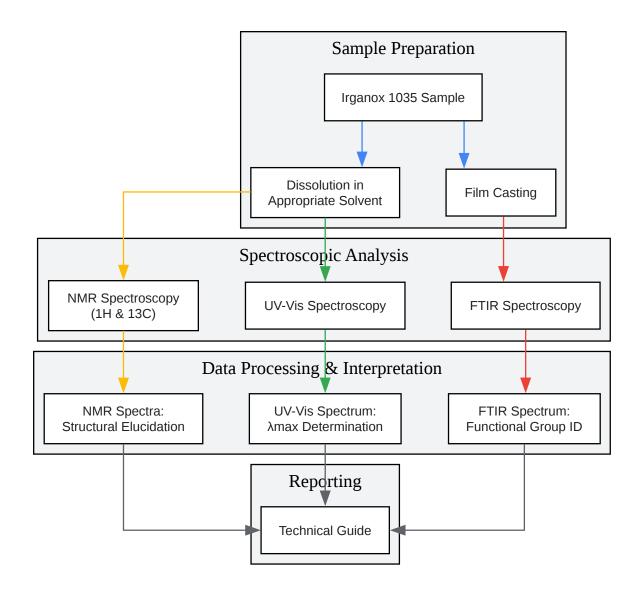


- Concentration: A dilute solution is prepared to ensure that the absorbance is within the linear range of the instrument (typically < 1.5 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- · Data Acquisition:
 - Wavelength Range: Typically 200 400 nm.
 - Blank: The pure solvent is used as a blank to zero the instrument.
 - Procedure: The absorbance of the sample solution is scanned across the wavelength range to identify the wavelength of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Irganox 1035**.





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Caption: General workflow for the spectroscopic analysis of Irganox 1035.

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